molecular formula C11H15BClNO4 B2861292 (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid CAS No. 2246849-87-4

(5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid

Cat. No.: B2861292
CAS No.: 2246849-87-4
M. Wt: 271.5
InChI Key: FGNSNEPLTJACPZ-UHFFFAOYSA-N
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Description

(5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a chlorinated phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Introduction of the Boronic Acid Group: The chlorinated phenyl ring is then subjected to a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, forming stable complexes that inhibit enzyme activity. This property is particularly useful in the design of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid is unique due to the presence of the Boc-protected amino group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNSNEPLTJACPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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